

An In-depth Technical Guide to 6-Epidoxycycline: Discovery, History, and Characterization

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Compound of Interest

Compound Name: 6-Epidoxycycline

Cat. No.: B601466

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Abstract

6-Epidoxycycline is a prominent stereoisomer and degradation product of the broad-spectrum antibiotic, doxycycline. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of **6-epidoxycycline**, with a focus on its significance in the pharmaceutical industry. Detailed experimental protocols for its identification and quantification are presented, alongside a summary of its formation under various stress conditions. This document is intended for researchers, scientists, and drug development professionals engaged in the study of tetracycline antibiotics and their related impurities.

Introduction

Doxycycline, a semi-synthetic tetracycline antibiotic, is widely prescribed for its efficacy against a range of bacterial infections.[1] As with many pharmaceutical compounds, doxycycline is susceptible to degradation, leading to the formation of related substances that may impact its safety and efficacy. Among these, **6-epidoxycycline** has been identified as a significant impurity formed through the epimerization of the parent drug.[2] The control of **6-epidoxycycline** levels in doxycycline formulations is a critical aspect of quality control in the pharmaceutical industry. This guide delves into the technical details surrounding this particular impurity.

Discovery and History

The history of **6-epidoxycycline** is intrinsically linked to the development and stability testing of doxycycline itself. Following the commercialization of doxycycline in 1967, early analytical investigations into its stability and potential degradation pathways would have led to the identification of its epimers.[3] The epimerization of tetracyclines at the C4 and C6 positions was a known phenomenon, and it is highly probable that **6-epidoxycycline** was first characterized during forced degradation studies of doxycycline.[4]

While a singular "discovery" paper for **6-epidoxycycline** is not readily apparent in the historical literature, its presence as a known impurity is well-documented in pharmacopeial monographs and analytical studies focusing on tetracycline purity.[5] The British Pharmacopoeia of 1980, for instance, already stipulated a limit of 2% for the β -epimer (**6-epidoxycycline**) in doxycycline preparations, underscoring its early recognition as a critical quality attribute.[5] The synthesis of **6-epidoxycycline** as a reference standard has been crucial for the development of accurate analytical methods to monitor its presence in doxycycline products.[6]

Physicochemical Properties

6-Epidoxycycline is a stereoisomer of doxycycline, differing in the configuration at the 6th carbon position. Its chemical and physical properties are summarized in the table below.

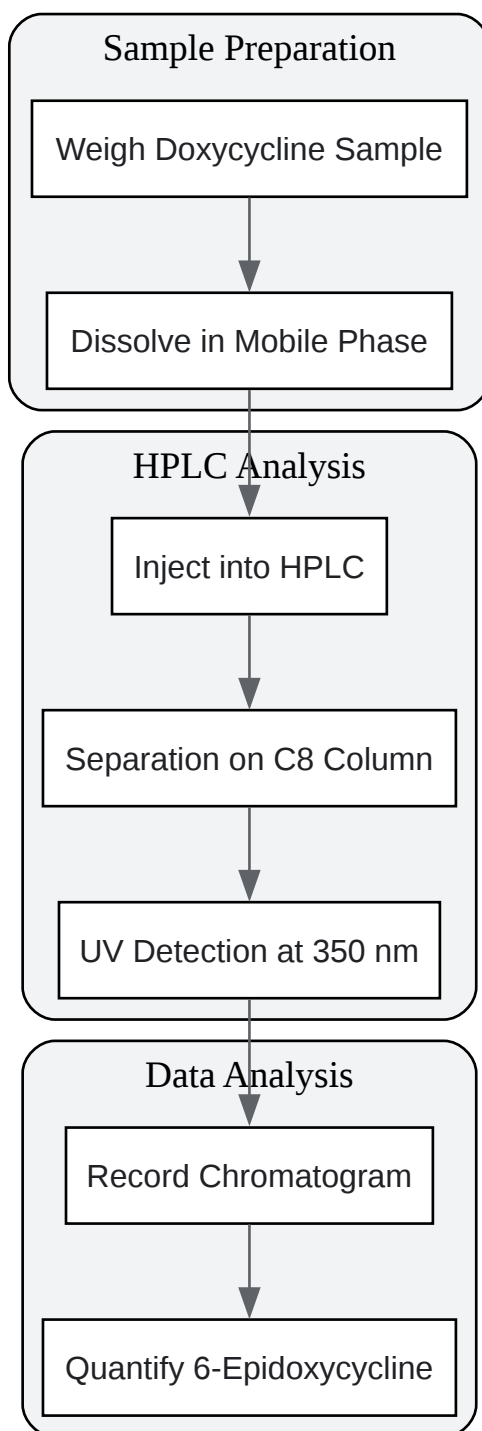
| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | (4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | [7] |
| Molecular Formula | C ₂₂ H ₂₄ N ₂ O ₈ | [7] |
| Molecular Weight | 444.43 g/mol | [7] |
| CAS Number | 3219-99-6 | [7] |
| Appearance | Yellow to Dark Orange Solid | [8] |
| Solubility | Slightly soluble in Methanol | [8] |

Formation and Degradation Pathways

6-Epidoxycycline is primarily formed from doxycycline through a process of epimerization, which is influenced by various environmental factors.

Mechanism of Epimerization

The epimerization at the C6 position of doxycycline is a reversible reaction that is catalyzed by acidic or basic conditions. The mechanism involves the enolization of the C6 carbonyl group, which allows for the temporary loss of stereochemistry at this center. Subsequent re-protonation can occur from either face of the molecule, leading to the formation of either doxycycline or **6-epidoxycycline**.



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